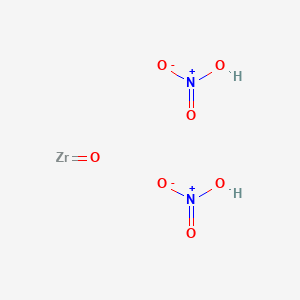

Nitric acid;oxozirconium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitric acid; oxozirconium, also known as zirconyl nitrate, is a chemical compound with the formula ZrO(NO3)2. It is composed of zirconium cations and nitrate anions. This compound is known for its applications in various industries due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nitric acid; oxozirconium can be synthesized using zirconium oxychloride as a precursor. The process involves the addition of epoxide in the presence of ethanol and mixed ethanol-water solutions. The effects of nitric acid and water contents on the gel formation behavior and the properties of the resulting aerogel are investigated. At a molar ratio of HNO3/ZrOCl2 of 1.0 and H2O/ZrOCl2 of 10, translucent monolithic zirconia aerogels are obtained .

Industrial Production Methods: In industrial settings, zirconium nitrate solutions are prepared by dissolving zirconium nitrate in water or other solvents to achieve the desired concentration. This method ensures the production of a homogeneous solution suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Nitric acid; oxozirconium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can react with bases, resulting in the formation of metallic nitrates. For example, the reaction between potassium hydroxide and nitric acid produces potassium nitrate and water .

Common Reagents and Conditions: The extraction kinetics of zirconium into the binary mixture of tributyl phosphate and n-dodecane have been studied. Parameters such as stirring speed, temperature, specific interfacial area, and concentrations of reactants and nitric acid affect the extraction rate of zirconium .

Major Products Formed: The major products formed from these reactions include various zirconium-based compounds, such as zirconium oxide and zirconium hydroxide .

Aplicaciones Científicas De Investigación

Nitric acid; oxozirconium has numerous scientific research applications, including:

Mecanismo De Acción

The mechanism of action of nitric acid; oxozirconium involves its ability to act as a catalyst in various chemical reactions. The compound’s dynamic environment at the cluster surface is key for the catalytic formation of amide bonds. This reactivity arises from the essential coordination of substrates with the zirconium catalyst, enhancing the reaction output .

Comparación Con Compuestos Similares

- Zirconium (IV) oxynitrate hydrate

- Zirconium (IV) sulfate hydrate

- Zirconium (IV) hydroxide

- Zirconium (IV) oxydichloride octahydrate

Comparison: Nitric acid; oxozirconium is unique due to its high reactivity and stability in various chemical reactions. Compared to other zirconium compounds, it offers better catalytic properties and is more suitable for applications requiring high stability and reactivity .

Propiedades

Número CAS |

13826-66-9 |

|---|---|

Fórmula molecular |

H2N2O7Zr |

Peso molecular |

233.25 g/mol |

Nombre IUPAC |

nitric acid;oxozirconium |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

Clave InChI |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

SMILES canónico |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

Key on ui other cas no. |

13826-66-9 |

Descripción física |

A solid; [MSDSonline] |

Pictogramas |

Oxidizer; Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.